molecular formula C11H22ClN3O4S B11830626 1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride

1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride

Cat. No.: B11830626
M. Wt: 327.83 g/mol
InChI Key: BSBKMTDGKGRMMJ-UHFFFAOYSA-N
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Description

1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a diazabicyclo[2.2.2]octane core, a tert-butoxycarbonyl group, and a sulfamoyl chloride moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride typically involves multiple steps. One common method includes the reaction of 1,4-diazabicyclo[2.2.2]octane with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected intermediate. This intermediate is then reacted with sulfamoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.

    Biology: Employed in the modification of biomolecules and as a protecting group for amines in peptide synthesis.

    Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride involves its ability to undergo specific chemical reactions due to the presence of reactive functional groups. The sulfamoyl chloride group can react with nucleophiles, while the tert-butoxycarbonyl group serves as a protecting group that can be selectively removed. These properties make it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)sulfamoyl chloride
  • 1,4-Diazabicyclo[2.2.2]octane
  • tert-Butoxycarbonyl chloride

Uniqueness

1-(N-(tert-Butoxycarbonyl)sulfamoyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of amines, as well as in nucleophilic substitution reactions.

Properties

Molecular Formula

C11H22ClN3O4S

Molecular Weight

327.83 g/mol

IUPAC Name

tert-butyl N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)carbamate;chloride

InChI

InChI=1S/C11H21N3O4S.ClH/c1-11(2,3)18-10(15)12-19(16,17)14-7-4-13(5-8-14)6-9-14;/h4-9H2,1-3H3;1H

InChI Key

BSBKMTDGKGRMMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)[N+]12CCN(CC1)CC2.[Cl-]

Origin of Product

United States

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